Methyl 3-chloro-5-sulfamoylbenzoate CAS 1339244-41-5 properties
Methyl 3-chloro-5-sulfamoylbenzoate CAS 1339244-41-5 properties
CAS 1339244-41-5 | Structural Analysis, Synthesis, and Pharmaceutical Applications
Executive Summary
Methyl 3-chloro-5-sulfamoylbenzoate (CAS 1339244-41-5) is a specialized aromatic building block utilized in the synthesis of high-value pharmaceutical active ingredients (APIs).[1][2][3] Structurally characterized by a benzoate core functionalized with a chlorine atom at the meta position and a sulfonamide moiety at the opposing meta position, this compound serves as a critical scaffold for SGLT2 inhibitors , thiazide-like diuretics , and HCV NS5B polymerase inhibitors .[4]
Its unique 3,5-disubstitution pattern allows for the independent modification of the ester (via hydrolysis or amide coupling) and the sulfonamide (via N-alkylation), making it an essential tool for Structure-Activity Relationship (SAR) studies in medicinal chemistry.
Physicochemical Profile
The following data aggregates calculated and predicted properties based on the structural chemotype, as specific experimental values for this intermediate are often proprietary.
| Property | Value / Description | Confidence |
| Chemical Name | Methyl 3-chloro-5-sulfamoylbenzoate | High |
| CAS Number | 1339244-41-5 | High |
| Molecular Formula | C₈H₈ClNO₄S | High |
| Molecular Weight | 249.67 g/mol | High |
| Physical State | White to off-white crystalline solid | High |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | High |
| pKa (Sulfonamide) | ~10.1 (Predicted) | Medium |
| LogP | ~1.8 - 2.1 (Predicted) | Medium |
| H-Bond Donors | 1 (Sulfonamide -NH₂) | High |
| H-Bond Acceptors | 4 (Ester O, Sulfonyl O) | High |
Synthetic Methodology: The Meerwein Strategy
Expert Insight: Direct chlorosulfonation of methyl 3-chlorobenzoate is chemically inefficient for producing the 3,5-isomer.[4] The chlorine atom directs electrophilic substitution to the ortho and para positions (2, 4, 6), while the ester directs meta (5).[4] However, the activating nature of chlorine typically dominates, leading to a mixture of isomers (mostly 4- and 6-sulfonated products) rather than the desired 5-substituted target.
To ensure regiospecificity and high purity , the preferred route utilizes the Meerwein Sulfonation of 3-amino-5-chlorobenzoate.[4] This method leverages diazonium chemistry to install the sulfonyl group precisely where the amino group was located.[4]
Validated Synthetic Workflow
Precursor: Methyl 3-amino-5-chlorobenzoate.[4]
Step 1: Diazotization
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water.[4]
-
Conditions: 0–5°C.[4]
-
Mechanism: Conversion of the aromatic amine to the diazonium salt (
).[4]
Step 2: Chlorosulfonation (Meerwein Reaction) [4]
-
Reagents: Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂) catalyst, Acetic Acid (AcOH).[4]
-
Conditions: 0°C to Room Temperature.
-
Mechanism: The diazonium group is displaced by a sulfonyl radical generated by Cu(II)/SO₂, forming the sulfonyl chloride (
).[4]
Step 3: Amination
-
Reagents: Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃), THF or Dioxane.[4]
-
Conditions: 0°C.
-
Mechanism: Nucleophilic attack of ammonia on the sulfonyl chloride to yield the final sulfonamide.[4]
Synthesis Diagram (DOT)
Caption: Regioselective synthesis via Meerwein sulfonation to avoid isomer mixtures common in direct electrophilic substitution.
Analytical Characterization & Quality Control
To validate the identity of CAS 1339244-41-5, a multi-modal analytical approach is required. The sulfonamide protons and the distinct aromatic pattern are key identifiers.[4]
NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.90 (s, 3H): Methyl ester protons (-COOCH ₃).[4]
-
δ 7.60 (s, 2H): Sulfonamide protons (-SO₂NH ₂), typically broad, exchangeable with D₂O.[4]
-
δ 8.00 - 8.40 (m, 3H): Aromatic protons. The 3,5-substitution pattern typically results in three distinct doublets or multiplets with meta-coupling constants (~1.5-2.0 Hz).[4]
-
HPLC Method for Purity[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Retention Time: Predicted ~6.5 - 7.5 min (moderate polarity due to sulfonamide).[4]
QC Workflow Diagram (DOT)
Caption: Standard Quality Control workflow ensuring chemical purity (>98%) and structural identity.
Applications in Drug Discovery
Methyl 3-chloro-5-sulfamoylbenzoate serves as a "diversity vector" in medicinal chemistry. Its functional groups allow it to be a precursor for several classes of therapeutics.
SGLT2 Inhibitor Development
Sodium-glucose cotransporter-2 (SGLT2) inhibitors often contain a central aromatic ring linked to a sugar moiety and a distal aromatic ring.[4]
-
Role: The benzoate ester can be converted to a bridging ketone or methylene group, while the sulfonamide provides hydrogen bonding interactions within the SGLT2 active site.[4]
-
Mechanism: The sulfonamide group mimics the hydrophilic interactions of glucose hydroxyls, improving potency.[4]
Diuretic Agents
Thiazide and loop diuretics historically utilize the sulfonamido-benzoate scaffold.[4]
-
Modification: Cyclization of the sulfonamide with adjacent electrophiles can yield benzothiadiazine derivatives (thiazide-like core).[4]
Handling & Stability[4]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Hydrolysis of the methyl ester may occur in humid conditions or high pH.[4] The sulfonamide is generally stable but can be alkylated under basic conditions.[4]
-
Safety: Classified as an Irritant (H315, H319, H335).[4] Handle with standard PPE (gloves, goggles, fume hood).[4]
References
-
PubChem Compound Summary. (2025). Methyl 4-chloro-3-sulfamoylbenzoate (Isomer Reference).[4] National Center for Biotechnology Information.[4] Link
-
BLD Pharm. (2025).[4][6] Product Datasheet: Methyl 3-chloro-5-sulfamoylbenzoate. BLD Pharmatech.[4] Link
-
BenchChem. (2025).[4] Sulfamoylbenzoates: Synthesis and Applications. BenchChem Technical Guides. Link
-
Google Patents. (2016).[4] Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (Methodology Reference). Patent CN105439915A.[4] Link
-
Royal Society of Chemistry. (2025).[4] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. RSC Advances. Link
Sources
- 1. chem960.com [chem960.com]
- 2. 1205-30-7|4-Chloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. Methyl 3-chloro-5-sulfamoylbenzoate | Benchchem [benchchem.com]
- 4. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One [mdpi.com]
- 6. 72290-28-9|2,6-Dichloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
